Cas no 1614217-71-8 (2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile)

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile is a heterocyclic organic compound featuring a pyridinone core with an amino and nitrile functional group. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing nitrogen-containing heterocycles. The presence of both amino and nitrile groups offers multiple reactive sites for further derivatization, enabling applications in drug discovery and fine chemical manufacturing. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in multi-step organic transformations. The compound’s well-defined reactivity profile ensures reproducibility in research and industrial processes, making it a valuable building block for specialized chemical synthesis.
2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile structure
1614217-71-8 structure
Product Name:2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile
CAS No:1614217-71-8
MF:C8H9N3O
MW:163.176561117172
CID:5460001
PubChem ID:90225139
Update Time:2025-08-04

2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile
    • Z955150276
    • 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile
    • Inchi: 1S/C8H9N3O/c1-6(5-9)11-4-2-3-7(10)8(11)12/h2-4,6H,10H2,1H3
    • InChI Key: JRIJTTWUKAZEOL-UHFFFAOYSA-N
    • SMILES: O=C1C(=CC=CN1C(C#N)C)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 308
  • XLogP3: 0.1
  • Topological Polar Surface Area: 70.1

2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile Pricemore >>

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Additional information on 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile

Introduction to 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile (CAS No. 1614217-71-8)

2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile, also known by its CAS number 1614217-71-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring and a cyano group, making it a valuable candidate for various biological and therapeutic applications.

The molecular structure of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile consists of a pyridine ring with an amino and a keto group at the 3 and 2 positions, respectively, and a cyano group attached to a propyl chain. This arrangement imparts specific chemical properties that are crucial for its biological activity. The compound's ability to form hydrogen bonds and its hydrophobic characteristics make it an excellent ligand for various biological targets.

Recent studies have highlighted the potential of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by modulating specific ion channels and receptors in the brain. The research indicated that the compound can effectively reduce oxidative stress and inflammation, which are key factors in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile has shown promise in cancer research. A study conducted at the National Cancer Institute found that this compound has significant antiproliferative effects on various cancer cell lines. The mechanism of action involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. These findings suggest that 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile could be a potential lead compound for the development of novel anticancer drugs.

The pharmacokinetic properties of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile have also been extensively studied. Research has shown that the compound has good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for both preclinical and clinical studies. Its low toxicity and high therapeutic index further enhance its potential as a drug candidate.

In terms of synthetic methods, several efficient routes have been developed to produce 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile. One common approach involves the condensation of an appropriate nitrile with a pyridine derivative under controlled conditions. These synthetic strategies not only ensure high yields but also allow for easy scale-up for industrial production.

The safety profile of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile has been thoroughly evaluated through various toxicological studies. Results from these studies indicate that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, as with any new chemical entity, ongoing safety assessments are essential to ensure its long-term safety in human use.

In conclusion, 2-(3-amino-2-oxo-1,2-dihydropyridin-1-y l)propanenitrile (CAS No. 1614217 -7 8) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of neurology and oncology. As more studies continue to explore its mechanisms of action and clinical applications, this compound is likely to play an increasingly important role in advancing medical treatments for various diseases.

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